molecular formula C5H8N2O2S B14140982 4-Thiomorpholinecarbonitrile, 1,1-dioxide CAS No. 21428-89-7

4-Thiomorpholinecarbonitrile, 1,1-dioxide

Cat. No.: B14140982
CAS No.: 21428-89-7
M. Wt: 160.20 g/mol
InChI Key: BQLHUHSYBNIYJE-UHFFFAOYSA-N
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Description

4-Thiomorpholinecarbonitrile, 1,1-dioxide is a chemical compound with the molecular formula C5H8N2O2S. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The presence of the nitrile group (carbonitrile) and the sulfone group (1,1-dioxide) in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Thiomorpholinecarbonitrile, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the oxidation of thiomorpholine with potassium permanganate in the presence of an amino protecting group. The reaction is carried out under controlled conditions to ensure complete oxidation and to avoid excessive heat generation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient oxidizing agents and catalysts can enhance the yield and purity of the final product. Additionally, the reaction can be carried out in a solvent system that facilitates the separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholinecarbonitrile, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-Thiomorpholinecarbonitrile, 1,1-dioxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Thiomorpholinecarbonitrile, 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with their binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiomorpholinecarbonitrile, 1,1-dioxide is unique due to its combination of the nitrile and sulfone groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

21428-89-7

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

1,1-dioxo-1,4-thiazinane-4-carbonitrile

InChI

InChI=1S/C5H8N2O2S/c6-5-7-1-3-10(8,9)4-2-7/h1-4H2

InChI Key

BQLHUHSYBNIYJE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C#N

Origin of Product

United States

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